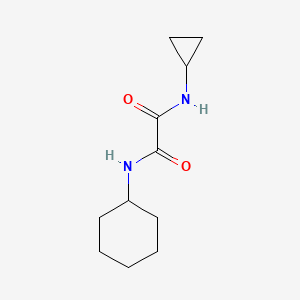![molecular formula C24H17NO3 B2595736 2,3-Dimethoxy-11-phenylindeno[3,2-B]chinolin-10-on CAS No. 1024081-73-9](/img/structure/B2595736.png)
2,3-Dimethoxy-11-phenylindeno[3,2-B]chinolin-10-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dimethoxy-11-phenylindeno[3,2-B]quinolin-10-one: is a complex organic compound that belongs to the class of indenoquinolinones These compounds are known for their unique structural features and potential biological activities The compound’s structure includes a quinoline moiety fused with an indene ring system, which is further substituted with methoxy groups and a phenyl ring
Wissenschaftliche Forschungsanwendungen
2,3-Dimethoxy-11-phenylindeno[3,2-B]quinolin-10-one has several scientific research applications, including:
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a useful building block for designing new materials and catalysts.
Biology: The compound’s potential biological activities, such as anticancer and antimicrobial properties, make it a subject of interest in biological research.
Medicine: Due to its potential biological activities, the compound is being investigated for its use in drug development. Researchers are exploring its efficacy and safety as a potential therapeutic agent for various diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials, such as polymers and coatings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethoxy-11-phenylindeno[3,2-B]quinolin-10-one can be achieved through several synthetic routes. One notable method involves the palladium-catalyzed intramolecular arylation of 2-haloquinoline-3-carbaldehyde. This reaction utilizes a palladium catalyst to facilitate the simultaneous activation of C–H (aldehyde) and C–X bonds, leading to the formation of the indenoquinolinone core .
Another approach involves the use of aryne-mediated transformations. Arynes, which are highly reactive intermediates, can be generated in situ and react with various substrates to form the desired indenoquinolinone structure. This method often employs palladium or copper catalysts to enhance the reaction efficiency and selectivity .
Industrial Production Methods
Industrial production of 2,3-Dimethoxy-11-phenylindeno[3,2-B]quinolin-10-one typically involves optimizing the aforementioned synthetic routes to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, can further enhance the scalability and cost-effectiveness of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dimethoxy-11-phenylindeno[3,2-B]quinolin-10-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The methoxy and phenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various hydroquinone derivatives. Substitution reactions can lead to a wide range of functionalized indenoquinolinone derivatives.
Wirkmechanismus
The mechanism of action of 2,3-Dimethoxy-11-phenylindeno[3,2-B]quinolin-10-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects. Additionally, the compound’s ability to interact with DNA and proteins can contribute to its antimicrobial properties.
Vergleich Mit ähnlichen Verbindungen
2,3-Dimethoxy-11-phenylindeno[3,2-B]quinolin-10-one can be compared with other indenoquinolinone derivatives, such as:
- 2,3-Dimethoxy-11-phenylindeno[3,2-B]quinolin-9-one
- 2,3-Dimethoxy-11-phenylindeno[3,2-B]quinolin-8-one
These compounds share a similar core structure but differ in the position of the methoxy and phenyl groups. The unique substitution pattern of 2,3-Dimethoxy-11-phenylindeno[3,2-B]quinolin-10-one contributes to its distinct chemical properties and potential applications. Its specific arrangement of functional groups may enhance its biological activity and selectivity compared to other similar compounds.
Eigenschaften
IUPAC Name |
7,8-dimethoxy-10-phenylindeno[1,2-b]quinolin-11-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17NO3/c1-27-19-12-17-18(13-20(19)28-2)25-23-15-10-6-7-11-16(15)24(26)22(23)21(17)14-8-4-3-5-9-14/h3-13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBXKWZDRXAEOTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=C3C(=N2)C4=CC=CC=C4C3=O)C5=CC=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
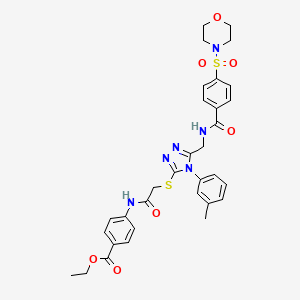
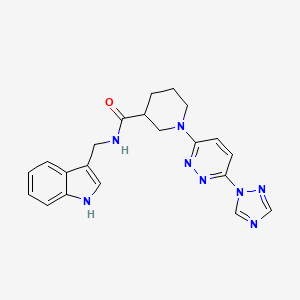
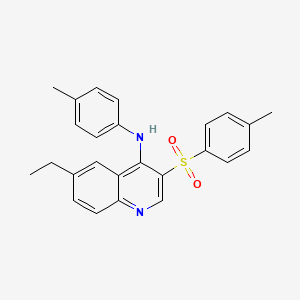
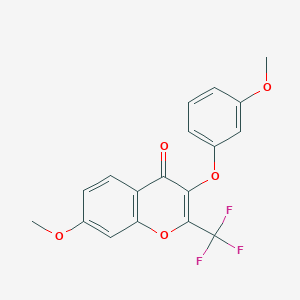
![(E)-5-chloro-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2595660.png)
![(E)-N'-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2595662.png)
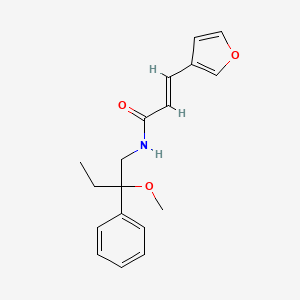
![(Z)-{2,2,2-trifluoro-1-[1-(4-fluorophenyl)-5-(4-methanesulfonylphenyl)-2-methyl-1H-pyrrol-3-yl]ethylidene}amino 4-chlorobenzoate](/img/structure/B2595668.png)
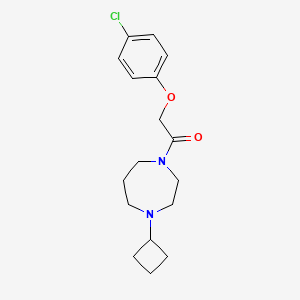
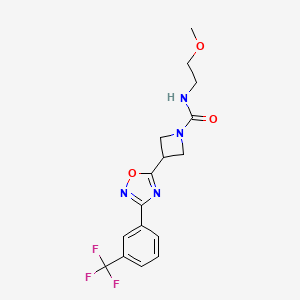

![2-[2-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2595674.png)
![(Z)-2-cyano-N-[2-(2-fluorophenoxy)phenyl]-3-phenylprop-2-enamide](/img/structure/B2595675.png)
